molecular formula C11H9N3O5 B13984995 Ethyl 6-nitro-4-oxo-3,4-dihydroquinazoline-2-carboxylate

Ethyl 6-nitro-4-oxo-3,4-dihydroquinazoline-2-carboxylate

Cat. No.: B13984995
M. Wt: 263.21 g/mol
InChI Key: ZAJTVVHEPICRJN-UHFFFAOYSA-N
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Description

Ethyl 6-nitro-4-oxo-3,4-dihydroquinazoline-2-carboxylate is a quinazoline derivative Quinazoline compounds are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-nitro-4-oxo-3,4-dihydroquinazoline-2-carboxylate typically involves the reaction of anthranilamide with ethyl oxalate under specific conditions. The reaction proceeds through the formation of an intermediate, which is then nitrated to introduce the nitro group at the 6-position .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-nitro-4-oxo-3,4-dihydroquinazoline-2-carboxylate undergoes several types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Cyclization: The compound can undergo cyclization reactions to form various heterocyclic structures.

Common Reagents and Conditions

    Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

    Cyclization: Cyclization reactions often require specific catalysts and solvents, depending on the desired product.

Major Products Formed

    Reduction: Ethyl 6-amino-4-oxo-3,4-dihydroquinazoline-2-carboxylate.

    Substitution: 6-nitro-4-oxo-3,4-dihydroquinazoline-2-carboxylic acid.

    Cyclization: Various heterocyclic compounds depending on the reaction conditions and reagents used.

Scientific Research Applications

Ethyl 6-nitro-4-oxo-3,4-dihydroquinazoline-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 6-nitro-4-oxo-3,4-dihydroquinazoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The quinazoline core structure is known to inhibit certain enzymes, contributing to its anticancer and antimicrobial activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-nitro-4-oxo-3,4-dihydroquinazoline-2-carboxylate is unique due to the presence of the nitro group at the 6-position, which significantly influences its chemical reactivity and biological activity. This structural feature differentiates it from other quinazoline derivatives and contributes to its specific applications in medicinal chemistry and drug development .

Properties

Molecular Formula

C11H9N3O5

Molecular Weight

263.21 g/mol

IUPAC Name

ethyl 6-nitro-4-oxo-3H-quinazoline-2-carboxylate

InChI

InChI=1S/C11H9N3O5/c1-2-19-11(16)9-12-8-4-3-6(14(17)18)5-7(8)10(15)13-9/h3-5H,2H2,1H3,(H,12,13,15)

InChI Key

ZAJTVVHEPICRJN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)N1

Origin of Product

United States

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